L-Azidohomoalanine (AHA) is a methionine (Met) analog containing a bioorthogonal azide moiety. [, , , , , , , , , , ] It is not a naturally occurring amino acid and is not found in any known biological systems. [, , , , , ] AHA plays a crucial role in scientific research, particularly in proteomics, by facilitating the selective labeling and visualization of newly synthesized proteins. [, , , , , , , , , , ]
(S)-2-Amino-4-azidobutanoic acid, also known by its Chemical Abstracts Service registry number 120042-14-0, is a non-canonical amino acid that has garnered interest in various scientific fields, particularly in biochemistry and medicinal chemistry. This compound features an azide group, which is significant for its applications in bioorthogonal chemistry, allowing for selective reactions in biological systems without interfering with native biochemical processes.
(S)-2-Amino-4-azidobutanoic acid is classified as a non-canonical amino acid due to its structural modifications compared to standard amino acids. It is derived from the amino acid 4-aminobutanoic acid, with the addition of an azide functional group at the fourth carbon position. This compound's unique properties make it a valuable tool in synthetic biology and peptide chemistry.
The synthesis of (S)-2-Amino-4-azidobutanoic acid can be achieved through several methods, primarily involving the modification of existing amino acids. One common approach includes:
This method allows for the efficient production of (S)-2-Amino-4-azidobutanoic acid while maintaining high yields and purity levels.
(S)-2-Amino-4-azidobutanoic acid participates in several notable reactions:
The mechanism of action for (S)-2-Amino-4-azidobutanoic acid primarily revolves around its ability to participate in bioorthogonal reactions. When introduced into biological systems, it can react with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leading to the formation of stable triazole linkages. This process is advantageous for labeling biomolecules, studying protein interactions, and developing targeted therapies.
The physical properties of (S)-2-Amino-4-azidobutanoic acid include:
Chemical properties include:
(S)-2-Amino-4-azidobutanoic acid has several applications in scientific research:
Traditional chemical synthesis of AHA faces scalability limitations. To address this, metabolic engineering enables in vivo AHA biosynthesis using endogenous precursors. The primary pathway diverts Escherichia coli's methionine biosynthesis at the homoserine node:
Table 1: Metabolic Pathway for Intracellular AHA Biosynthesis
Component | Description | Function/Note |
---|---|---|
Precursor | O-Acetyl-L-homoserine (OAHS) | Diverted from aspartate pathway; not native to E. coli methionine biosynthesis |
Enzyme | C. glutamicum O-Acetylhomoserine Sulfhydrylase (CgOAHSS) | Recombinantly expressed; broad nucleophile specificity (S²⁻, Se⁻, N₃⁻) |
Co-substrate | Sodium Azide (NaN₃) | Externally supplied; membrane permeability is a limiting factor |
Key Intermediate | α-Imino-3-butenoate (PLP-bound) | Electrophilic acceptor for N₃⁻ attack |
Reported Yield | >100 mg/L | Achieved in engineered methionine-auxotroph E. coli [10] |
Methionine auxotrophic strains (unable to synthesize methionine endogenously) provide a direct route for AHA incorporation:
While wild-type MetRS exhibits some tolerance for AHA, its natural editing mechanisms favor methionine, limiting AHA charging efficiency. Protein engineering enhances this process:
Table 2: Comparison of Primary AHA Incorporation Strategies
Strategy | Mechanism | Advantages | Limitations | Incorporation Efficiency |
---|---|---|---|---|
Metabolic Engineering | In vivo AHA synthesis from OAHS + N₃⁻ | Eliminates need for expensive AHA feeding; Scalable | Azide toxicity; Pathway balancing complexity | Moderate-High (strain-dependent) |
Methionine Auxotrophy | Global replacement during translation | Simple; Well-established; High incorporation levels possible | Cellular toxicity; Lack of residue specificity | >80% (optimized conditions) |
Engineered MetRS | Enhanced charging of tRNA^Met with AHA | Potential for improved fidelity and efficiency; Enables orthogonal systems | Requires genetic engineering of host strain | Under development; >90% reported for some mutants |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1